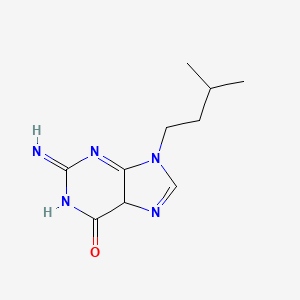
3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine is a chemical compound with the molecular formula C7H6ClF3N2O and a molecular weight of 226.58 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a chloro group and a trifluoropropoxy group. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine typically involves the reaction of 3,3,3-trifluoropropanol with 3,5-dichloropyridazine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.
Hydrolysis: The trifluoropropoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or amino derivatives.
Oxidation: Oxidized products may include pyridazine N-oxides.
Reduction: Reduced products may include partially or fully hydrogenated derivatives.
Hydrolysis: Hydrolyzed products include 3-chloro-5-hydroxypyridazine and trifluoropropanol.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoropropoxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The chloro group can participate in electrophilic interactions, further influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridazine: Similar structure but with a trifluoromethyl group instead of a trifluoropropoxy group.
3,5-Dichloropyridazine: Lacks the trifluoropropoxy group, making it less lipophilic.
3-Chloro-5-(3,3,3-trifluoropropyl)pyridazine: Similar but with a trifluoropropyl group instead of a trifluoropropoxy group.
Uniqueness
3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine is unique due to the presence of both a chloro and a trifluoropropoxy group, which confer distinct chemical and biological properties. The trifluoropropoxy group enhances its lipophilicity and potential for membrane interaction, while the chloro group allows for diverse chemical modifications .
Eigenschaften
CAS-Nummer |
1346691-34-6 |
|---|---|
Molekularformel |
C7H6ClF3N2O |
Molekulargewicht |
226.58 g/mol |
IUPAC-Name |
3-chloro-5-(3,3,3-trifluoropropoxy)pyridazine |
InChI |
InChI=1S/C7H6ClF3N2O/c8-6-3-5(4-12-13-6)14-2-1-7(9,10)11/h3-4H,1-2H2 |
InChI-Schlüssel |
HBIHLLUKLCLKNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN=C1Cl)OCCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)
![Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate](/img/structure/B11882943.png)
![Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B11882949.png)






![4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde](/img/structure/B11882992.png)
